

Synthesis of N3-Azido-Glycyl-Glycine: A Technical Guide

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Compound of Interest

Compound Name: N3-Gly-Gly-OH (DCHA)

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N3-azido-glycyl-glycine, a valuable building block in bioconjugation, chemical biology, and drug development. This document outlines the core principles of its synthesis, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Introduction

N3-azido-glycyl-glycine, also known as N-(2-azidoacetyl)glycylglycine, is a dipeptide derivative featuring a terminal azide group. This functional group is of significant interest as it serves as a chemical handle for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). [1][2] These reactions enable the efficient and specific covalent attachment of the dipeptide to alkyne-modified molecules, facilitating the construction of complex biomolecular architectures. [1][2]

The glycyl-glycine backbone provides a simple, flexible, and hydrophilic spacer, which can be advantageous in maintaining the biological activity and solubility of the resulting conjugates. Consequently, N3-azido-glycyl-glycine is a versatile tool for applications including the development of targeted drug delivery systems, the synthesis of peptide-based therapeutics, and the creation of novel biomaterials. [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-azidoacetyl)glycylglycine is presented in Table 1.

Property	Value	Reference
Synonyms	N-(2-azidoacetyl)glycylglycine, Azido triglycine, N3-Gly-Gly-OH	[1]
CAS Number	1993176-75-2	[1]
Molecular Formula	C6H9N5O4	[1]
Molecular Weight	215.2 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	150 - 154 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Conditions	2-8 °C	[1]

Synthesis of N3-Azido-Glycyl-Glycine

The synthesis of N3-azido-glycyl-glycine is typically achieved through the N-acylation of glycyl-glycine with an activated form of 2-azidoacetic acid. A common and effective approach involves the in situ activation of 2-azidoacetic acid using a carbodiimide coupling agent or its conversion to a more stable activated ester, such as an N-hydroxysuccinimide (NHS) ester.

Synthesis of 2-Azidoacetic Acid

The precursor, 2-azidoacetic acid, can be synthesized from bromoacetic acid and sodium azide.

Experimental Protocol: Synthesis of 2-Azidoacetic Acid

- Materials:

- Bromoacetic acid
- Sodium azide (NaN_3)
- Distilled water
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Procedure:
 - Dissolve sodium azide (e.g., 6.95 g, 107 mmol) in distilled water (e.g., 30 mL) and cool the solution to 0°C in an ice bath.
 - Slowly add bromoacetic acid (e.g., 7.15 g, 51.5 mmol) to the stirred solution over 10 minutes.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Acidify the reaction mixture to pH 1 with concentrated HCl .
 - Extract the aqueous layer with diethyl ether (e.g., 5 x 10 mL).
 - Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil. A typical yield is around 70%.
- Characterization Data for 2-Azidoacetic Acid:
 - $^1\text{H-NMR}$ (400 MHz, CDCl_3) δ : 9.87 (s, 1H, $-\text{COOH}$), 3.97 (s, 2H, $-\text{CH}_2-$).

Solution-Phase Synthesis of N3-Azido-Glycyl-Glycine

This protocol describes the coupling of 2-azidoacetic acid with glycyl-glycine using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Experimental Protocol: N-acylation of Glycyl-glycine

- Materials:
 - Glycyl-glycine
 - 2-Azidoacetic acid
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
 - N-hydroxysuccinimide (NHS)
 - N,N-Dimethylformamide (DMF)
 - Sodium bicarbonate (NaHCO_3)
 - Ethyl acetate (EtOAc)
 - Brine
 - Sodium sulfate (Na_2SO_4)
 - Dichloromethane (DCM)
 - Methanol (MeOH)
- Procedure:
 - Dissolve 2-azidoacetic acid (e.g., 1.0 eq) in anhydrous DMF.
 - Add NHS (e.g., 1.1 eq) and EDC (e.g., 1.1 eq) to the solution and stir at room temperature for 4-6 hours to form the NHS ester of 2-azidoacetic acid.
 - In a separate flask, dissolve glycyl-glycine (e.g., 1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
 - Add the activated 2-azidoacetic acid solution dropwise to the glycyl-glycine solution while maintaining the pH at ~8-9 with the addition of sodium bicarbonate as needed.

- Stir the reaction mixture at room temperature overnight.
- Acidify the reaction mixture to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford N3-azido-glycyl-glycine as a white solid.

Reagent	Molar Ratio
Glycyl-glycine	1.0
2-Azidoacetic acid	1.0
EDC	1.1
NHS	1.1

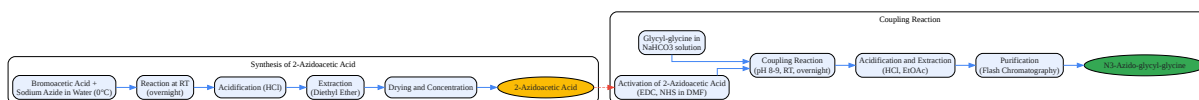
Table 2: Molar ratios of key reagents for the synthesis of N3-azido-glycyl-glycine.

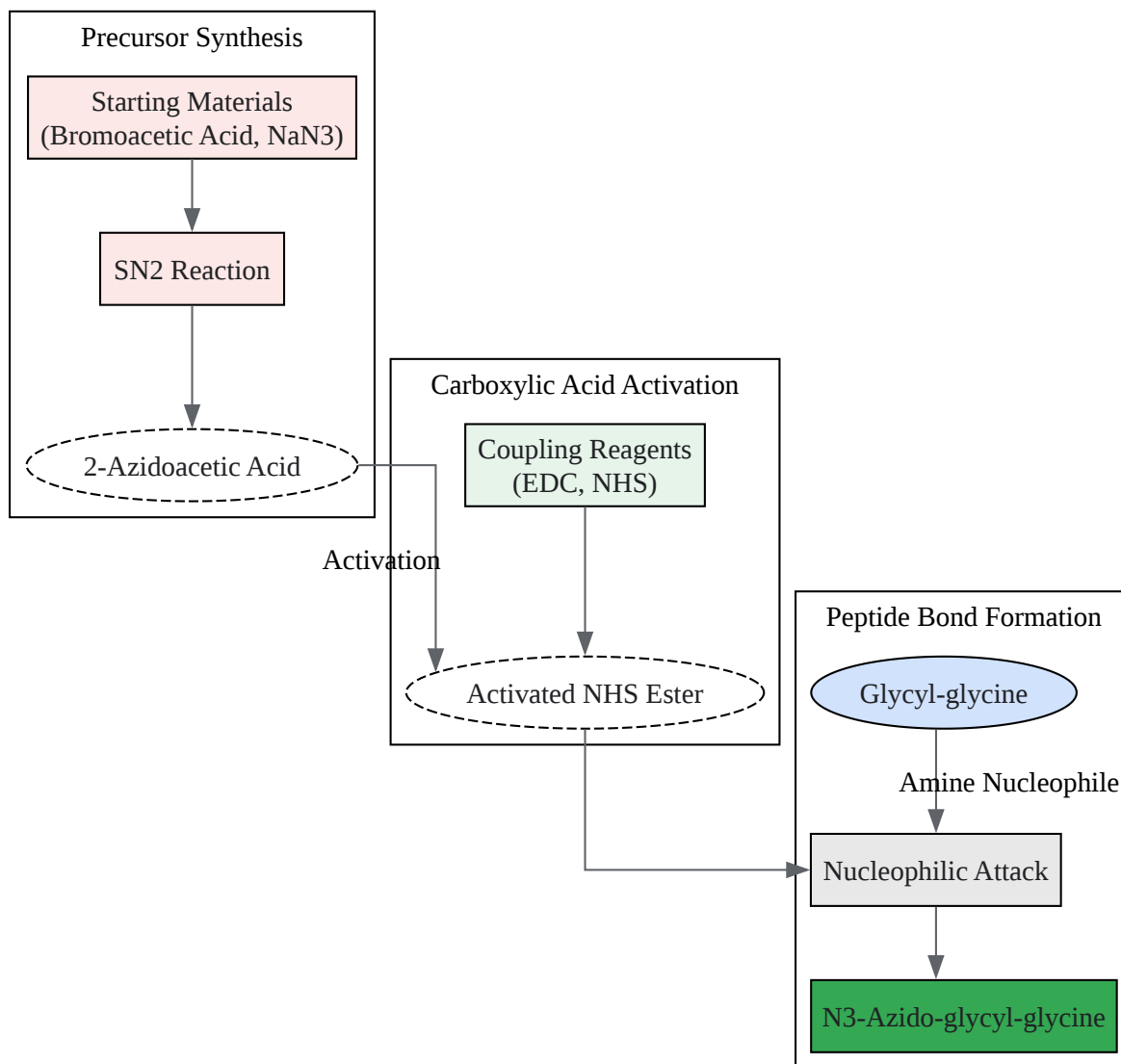
Parameter	Value
Expected Yield	60-80%
Purification Method	Flash Chromatography
Eluent System	Methanol in Dichloromethane

Table 3: Typical reaction parameters and outcomes.

Experimental and Logical Diagrams

The following diagrams illustrate the key experimental workflow and the logical relationships in the synthesis of N3-azido-glycyl-glycine.





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